Melanotan II acetate
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Overview
Description
Melanotan II (acetate) is a synthetic analogue of the peptide hormone alpha-melanocyte-stimulating hormone (alpha-MSH) It is primarily known for its ability to stimulate melanogenesis, which leads to increased pigmentation of the skin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Melanotan II (acetate) involves a series of peptide coupling reactions. The process typically starts with the assembly of the hexapeptide sequence using solid-phase peptide synthesis (SPPS). The key steps include:
Coupling of Amino Acids: The amino acids are sequentially coupled to a resin-bound peptide chain using carbodiimide-mediated reactions.
Cyclization: The peptide is cyclized by forming a lactam bridge between the epsilon-amino group of lysine and the gamma-carboxy group of aspartic acid.
Deprotection and Cleavage: The protecting groups are removed, and the peptide is cleaved from the resin.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity
Industrial Production Methods
Industrial production of Melanotan II (acetate) follows similar synthetic routes but on a larger scale. The Ajiphase methodology, which combines the advantages of solid-phase and solution-phase synthesis, is often employed. This method allows for efficient production with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Melanotan II (acetate) undergoes various chemical reactions, including:
Oxidation: The tryptophan residue in Melanotan II can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced peptides, and substituted analogues of Melanotan II (acetate).
Scientific Research Applications
Melanotan II (acetate) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in melanogenesis and its effects on melanocortin receptors.
Medicine: Explored for its potential in treating conditions such as erectile dysfunction, obesity, and skin disorders.
Industry: Utilized in the development of tanning products and other cosmetic applications
Mechanism of Action
Melanotan II (acetate) exerts its effects by binding to melanocortin receptors, particularly MC1R and MC4R. Upon binding, it activates a series of intracellular signaling pathways that lead to increased production of melanin in melanocytes. This results in enhanced pigmentation of the skin. Additionally, activation of MC4R is associated with effects on sexual function and energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
Melanotan I (afamelanotide): Another synthetic analogue of alpha-MSH, primarily used for treating erythropoietic protoporphyria.
Bremelanotide: A synthetic peptide similar to Melanotan II, used for treating sexual dysfunction.
Uniqueness
Melanotan II (acetate) is unique due to its higher potency and broader range of effects compared to Melanotan I. It not only induces pigmentation but also has significant effects on sexual function and energy balance .
Properties
Molecular Formula |
C52H73N15O11 |
---|---|
Molecular Weight |
1084.25 |
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;acetic acid |
InChI |
InChI=1S/C50H69N15O9.C2H4O2/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56);1H3,(H,3,4)/t35-,36-,37-,38+,39-,40-,41-;/m0./s1 |
InChI Key |
GTAMEWQATOUMGW-GBRHMYBBSA-N |
SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O |
Appearance |
A crystalline solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Melanotan II acetate, MT II |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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